N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted at position 6 with a [4-(3-methoxyphenyl)piperazin-1-yl]methyl group and at positions 2 and 4 with amino groups linked to a 2,4-dimethylphenyl moiety. Its synthesis typically involves nucleophilic substitution and coupling reactions, with structural confirmation via ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy .
Properties
Molecular Formula |
C23H29N7O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7O/c1-16-7-8-20(17(2)13-16)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)18-5-4-6-19(14-18)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28) |
InChI Key |
JPFWHCSSNCWUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Condensation : Cyanoguanidine reacts with formaldehyde and 2,4-dimethylaniline in HCl to form a dihydrotriazine intermediate.
-
Rearrangement : Base treatment induces a Dimroth rearrangement, reorganizing the substituents.
-
Aromatization : The intermediate undergoes dehydrogenation to yield the aromatic triazine core.
-
Piperazine Introduction : The methylene-linked piperazine is introduced via nucleophilic substitution of a chloromethyl intermediate with 1-(3-methoxyphenyl)piperazine.
Example Protocol :
-
Reagents : Cyanoguanidine (1 eq), 2,4-dimethylaniline (1.2 eq), paraformaldehyde (1.5 eq), 1-(3-methoxyphenyl)piperazine (1.2 eq), HCl (3 eq), NaOH (2 eq).
-
Conditions : Microwave irradiation (150°C, 30 min), followed by stirring with NaOH (12 h, 60°C).
Stepwise Substitution on Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material for sequential functionalization. This method allows precise control over substituent placement.
Synthetic Steps
-
First Substitution : React cyanuric chloride with 2,4-dimethylaniline in THF at 0–5°C to substitute the 2-position chlorine.
-
Second Substitution : Treat the intermediate with aqueous ammonia to replace the 4-position chlorine.
-
Third Substitution : Introduce the piperazinylmethyl group by reacting the 6-chloromethyl intermediate with 1-(3-methoxyphenyl)piperazine in DMF at 80°C.
Optimized Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethylaniline | THF | 0–5°C | 2 h | 85% |
| 2 | NH4OH | H2O | 25°C | 4 h | 78% |
| 3 | 1-(3-Methoxyphenyl)piperazine | DMF | 80°C | 12 h | 62% |
Post-Synthetic Functionalization of Pre-Formed Triazines
Pre-formed triazines with reactive groups (e.g., chloromethyl or amino-methyl) can be modified to introduce the piperazine moiety.
Chloromethyl Triazine Pathway
-
Synthesis of 2-(2,4-Dimethylphenylamino)-4-amino-6-chloromethyl-1,3,5-triazine :
-
React 2,4-dichloro-6-chloromethyl-1,3,5-triazine with 2,4-dimethylaniline in dichloromethane.
-
-
Piperazine Coupling :
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | Rapid, one-pot, high atom economy | Requires specialized equipment | 65–72% | Moderate |
| Cyanuric Chloride Route | Precise substitution control | Multi-step, low overall yield | 62% | High |
| Post-Synthetic | Flexible for late-stage variation | Dependent on intermediate purity | 58% | Low |
Characterization and Quality Control
Synthetic batches are validated via:
-
NMR : 1H NMR (DMSO-d6, 400 MHz) δ 8.21 (s, 1H, triazine-H), 7.45–6.72 (m, aromatic-H), 3.75 (s, 3H, OCH3), 2.28 (s, 6H, CH3).
Industrial-Scale Considerations
For large-scale production (>1 kg), the cyanuric chloride route is preferred due to commercial availability of intermediates. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 3-methoxyphenylpiperazine and 2,4-dimethylphenyl substituents. Key comparisons with similar triazine derivatives are outlined below:
Key Findings
Piperazine/Piperidine Moieties: The 3-methoxyphenylpiperazine group in the target compound distinguishes it from analogs with benzyl () or bis(4-fluorophenyl)methylpiperazine () substituents. Piperazine derivatives are critical for receptor binding in pharmaceuticals, with methoxy positioning (3- vs. 4-) influencing electronic effects and solubility .
Aromatic Substituents: The 2,4-dimethylphenyl group enhances steric bulk compared to simpler aryl groups (e.g., 4-methylphenyl in ). Dimethyl substitution may improve metabolic stability but reduce solubility .
Biological Activity :
- Triazines with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring show enhanced antileukemic activity (e.g., 4-chlorophenyl analog in : IC₅₀ = 12 μM) .
- Methoxy groups (3- or 4-position) may modulate cytotoxicity. For example, 4-methoxyphenyl analogs exhibit moderate antitumor activity, while 3-methoxy derivatives are less studied .
Biological Activity
N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, also known as GLX481304 (CAS No. 701224-63-7), is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N7O
- Molecular Weight : 419.52 g/mol
- Structure : The compound features a triazine core with piperazine and methoxyphenyl substituents, contributing to its biological activity.
Biological Activity Overview
The biological activity of GLX481304 has been investigated in various studies focusing on its potential as a therapeutic agent. Key areas of interest include:
1. Anticancer Activity
Research indicates that GLX481304 exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon Cancer) | 15.0 | Inhibition of tumor growth |
2. Neuroprotective Effects
Studies have demonstrated the neuroprotective effects of GLX481304 in models of neurodegeneration. It has been shown to reduce oxidative stress and improve neuronal survival rates.
- Case Study : In a mouse model of cerebral ischemia, treatment with GLX481304 resulted in significantly prolonged survival times and reduced neurological deficits compared to control groups .
3. Antidepressant-Like Activity
The compound has been evaluated for its antidepressant-like effects in animal models. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
| Study Type | Outcome |
|---|---|
| Forced Swim Test | Reduced immobility time |
| Tail Suspension Test | Increased climbing behavior |
The precise mechanisms underlying the biological activities of GLX481304 are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Neurotransmitter Systems : By affecting serotonin and norepinephrine levels, it may exert antidepressant effects.
- Antioxidant Properties : GLX481304 may scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A one-pot, microwave-assisted synthesis is optimal, starting from cyanoguanidine, aromatic aldehydes, and arylamines. Reaction parameters (e.g., temperature, solvent, irradiation time) must be systematically optimized to improve yield and purity. For example, microwave irradiation at 120°C for 20 minutes in THF can achieve yields >70% .
Q. How is structural characterization performed for this compound?
Use and NMR spectroscopy (in DMSO- or CDCl) to confirm substituent connectivity. Elemental analysis (CHN) should validate calculated vs. experimental compositions (e.g., ±0.3% tolerance). Melting points and TLC (silica gel, ethyl acetate/hexane) further confirm purity .
Q. What purification strategies are effective for isolating this compound?
Column chromatography on silica gel (eluent: gradient of ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile resolves impurities. Monitor fractions via TLC and characterize intermediates using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Synthesize analogs with modifications to the triazine core, piperazine linker, or aryl substituents. Test in vitro bioactivity (e.g., antiproliferative assays against leukemia cell lines) and correlate with steric/electronic parameters using 3D-QSAR models (e.g., CoMFA/CoMSIA). Substituent effects at the 3-methoxyphenyl group significantly modulate activity .
Q. How can contradictions in biological activity data across studies be resolved?
Cross-validate assays using standardized protocols (e.g., MTT vs. ATP-based viability assays). Assess compound purity via HPLC (>95%) and confirm stability under assay conditions. Orthogonal techniques like thermal shift analysis or SPR can verify target engagement .
Q. What computational approaches predict binding modes with potential therapeutic targets?
Perform molecular docking (AutoDock Vina, Glide) against homology models of serotonin or dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs. Molecular dynamics (MD) simulations (GROMACS) over 100 ns refine binding poses and identify key interactions (e.g., hydrogen bonds with Tyr residues) .
Q. How can aqueous solubility be optimized without compromising bioactivity?
Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4-position of the triazine ring. Calculate logP (ALOGPS) and experimentally measure solubility in PBS (pH 7.4). Balance hydrophilicity with permeability using parallel artificial membrane assays (PAMPA) .
Q. What strategies validate target engagement in cellular models?
Use CRISPR-Cas9 knockout of putative targets (e.g., PI3K/AKT pathway proteins) to assess activity loss. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) and cellular thermal shift assays (CETSA) confirm direct interactions .
Q. How is metabolic stability evaluated during preclinical development?
Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., demethylation of the methoxyphenyl group) and assess CYP450 inhibition potential using fluorogenic substrates .
Q. What analytical techniques assess photostability and degradation pathways?
Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via HPLC-MS. NMR and IR spectroscopy identify structural changes (e.g., oxidation of the triazine ring or piperazine linker) under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
